Cas no 2229548-18-7 (N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide)
N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide
- 2229548-18-7
- N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide
- EN300-1743694
-
- Inchi: 1S/C14H20N2O/c1-16(2)14(17)13-5-3-11(4-6-13)9-12-7-8-15-10-12/h3-6,12,15H,7-10H2,1-2H3
- InChI Key: RAPXSCNCKQTVLB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)CC1CNCC1)N(C)C
Computed Properties
- Exact Mass: 232.157563266g/mol
- Monoisotopic Mass: 232.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 32.3Ų
N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743694-1g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-5g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-10g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-0.05g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-0.1g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-0.25g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-0.5g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-1.0g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 1g |
$1256.0 | 2023-05-26 | ||
| Enamine | EN300-1743694-2.5g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1743694-5.0g |
N,N-dimethyl-4-[(pyrrolidin-3-yl)methyl]benzamide |
2229548-18-7 | 5g |
$3645.0 | 2023-05-26 |
N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide
Introduction to N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide (CAS No. 2229548-18-7)
N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2229548-18-7, represents a promising candidate for further exploration due to its unique structural and chemical properties. The presence of a benzamide moiety combined with a pyrrolidine ring suggests potential biological activity, making it an intriguing subject for medicinal chemists and biologists alike.
The molecular structure of N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide consists of a benzene ring substituted with an amide group at the 4-position and a pyrrolidine ring linked to the benzene ring through a methyl group. This arrangement creates a molecule with multiple potential sites for interaction with biological targets. The N,N-dimethyl substituents on the amide nitrogen enhance the lipophilicity of the compound, which can be advantageous for membrane permeability and absorption, while the pyrrolidin-3-yl moiety introduces a nitrogen-rich heterocycle that is commonly found in bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and potential interactions of N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The benzamide group is particularly relevant in this context, as it has been shown to modulate the activity of these enzymes, which are key players in the pathogenesis of inflammatory diseases.
In addition to its anti-inflammatory potential, N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide has been investigated for its possible role in neuroprotective therapies. The pyrrolidine ring is a common structural feature in drugs that target central nervous system (CNS) disorders, including Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic benefits. The N,N-dimethyl group's ability to enhance lipophilicity further supports its potential for crossing the blood-brain barrier, which is crucial for CNS drug development.
The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the amide bond between the benzoyl chloride derivative and the pyrrolidineamine precursor, followed by methylation to introduce the N,N-dimethyl substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.
Evaluation of the pharmacokinetic properties of N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide has revealed promising characteristics for drug development. In vitro studies indicate good solubility in lipophilic solvents, suggesting favorable oral bioavailability. Additionally, preliminary toxicology assessments have shown low toxicity profiles at therapeutic doses, although further extensive studies are warranted to confirm safety margins.
The growing interest in N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide is reflected in the increasing number of research publications discussing its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its therapeutic efficacy in preclinical models. These studies aim to validate the initial findings and identify optimal dosing regimens for various conditions.
As our understanding of molecular interactions continues to evolve, compounds like N,N-dimethyl-4-(pyrrolidin-3-yl)methylbenzamide offer new opportunities for addressing unmet medical needs. The combination of structural features that enhance both bioactivity and pharmacokinetic properties makes this molecule a valuable asset in the quest for novel therapeutics. Future research will likely focus on optimizing synthetic routes, exploring derivatives with enhanced properties, and conducting clinical trials to assess its efficacy in human populations.
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